Product packaging for 3-Chloro-4-phenoxypyridazine(Cat. No.:)

3-Chloro-4-phenoxypyridazine

Cat. No.: B13147635
M. Wt: 206.63 g/mol
InChI Key: HFDURQKRVVEOLD-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxypyridazine is a chemical compound of interest in scientific research, particularly in the fields of agrochemistry and medicinal chemistry. While specific biological data for this compound is not widely published, its core structure is closely related to a class of phenoxypyridazine derivatives known to exhibit potent herbicidal activity . Research on analogous compounds indicates that this chemical scaffold may act by disrupting plant growth, making it a valuable candidate for the development of new herbicides . Furthermore, the structural motifs of chlorinated heterocycles fused with phenoxy groups are frequently explored in pharmaceutical research for their potential biological activities, which can include enzyme inhibition . This makes this compound a versatile building block for synthesizing more complex molecules and probing biological mechanisms. It is supplied as a research chemical for use in laboratory studies only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B13147635 3-Chloro-4-phenoxypyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-4-phenoxypyridazine

InChI

InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H

InChI Key

HFDURQKRVVEOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Phenoxypyridazine

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring in 3-chloro-4-phenoxypyridazine is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. liberty.edu This electronic characteristic is a primary determinant of its reactivity.

Nucleophilic Substitution at C-3 (Chlorine Reactivity)

The chlorine atom at the C-3 position of the pyridazine ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

The pyridazine ring is considered a highly electrophilic heterocycle, readily undergoing various nucleophilic substitution reactions. electronicsandbooks.com The chlorine atom at the C-3 position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyridazine ring. Studies have shown that the reactivity of halogens on the pyridazine ring can be influenced by the nature of the halogen itself, with iodo-substituted pyridazines being more reactive than their chloro-counterparts. electronicsandbooks.com

A variety of nucleophiles can displace the C-3 chlorine, including:

Amines: Reaction with primary and secondary amines leads to the formation of the corresponding 3-amino-4-phenoxypyridazine derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides results in the formation of 3-alkoxy- or 3-aryloxy-4-phenoxypyridazines.

Thiols: Thiolates can displace the chlorine to yield 3-thioether derivatives.

The reaction conditions for these substitutions typically involve heating the pyridazine with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

Electrophilic Attack Patterns on the Pyridazine Nucleus

Electrophilic substitution on the carbon atoms of the pyridazine ring is generally difficult due to the ring's electron-deficient nature. dur.ac.uk The two nitrogen atoms strongly withdraw electron density, deactivating the ring towards attack by electrophiles. Instead, electrophilic attack typically occurs at the ring nitrogen atoms, leading to the formation of pyridazinium cations. dur.ac.uk

While direct electrophilic substitution on the carbon framework is rare, it can be achieved under forcing conditions, though such reactions are not commonly reported for this compound itself. dur.ac.uk

Reactivity of the Phenoxy Substituent

The phenoxy group attached to the pyridazine ring also offers opportunities for chemical modification, both on its aromatic ring and at the ether linkage.

Transformations on the Aromatic Ring of the Phenoxy Group

The phenyl ring of the phenoxy group can undergo typical electrophilic aromatic substitution reactions. The directing effect of the ether oxygen atom generally favors substitution at the ortho and para positions. However, the specific reaction conditions and the presence of other substituents on the phenyl ring will influence the regioselectivity.

Common transformations include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenyl ring.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

For instance, palladium-catalyzed C-H chlorination has been demonstrated for phenol (B47542) derivatives, suggesting a potential route for selective chlorination of the phenoxy group in related structures. rsc.org

Modifications of the Ether Linkage

The ether linkage in this compound is generally stable. However, under certain conditions, it can be cleaved or modified. The ether linkage plays a crucial role in modifying the physicochemical properties of molecules in drug design, such as solubility and stability. numberanalytics.com Modifications can include strategies to reduce toxicity or improve stability. numberanalytics.com While specific examples for this compound are not extensively documented in the provided context, general strategies for ether modification in similar aromatic systems could potentially be applied.

Directed Functionalization at Specific Ring Positions

Achieving functionalization at specific positions of the this compound scaffold, other than the C-3 position, often requires specialized strategies. The inherent reactivity of the molecule can be harnessed or modified to direct reactions to other sites.

One approach involves the use of directing groups to facilitate C-H functionalization at positions that are typically unreactive. rsc.orgresearchgate.net For example, a directing group could be temporarily installed on the molecule to guide a metal catalyst to a specific C-H bond, enabling its functionalization. rsc.orgresearchgate.net

Furthermore, the electronic properties of the substituents can influence the regioselectivity of subsequent reactions. For example, the presence of an electron-donating or electron-withdrawing group on the phenoxy ring could influence the site of further substitution on that ring.

Cycloaddition Reactions Involving the Pyridazine Moiety

The pyridazine ring, being an electron-deficient diazadiene system, is a prime candidate for participating in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, the electron-poor diene (the pyridazine ring) reacts with an electron-rich dienophile. This reactivity is a powerful tool for constructing fused heterocyclic systems.

Studies on closely related 4-pyridazinecarbonitriles demonstrate this principle effectively. The intramolecular variant of this reaction has been shown to proceed with remarkable ease, often with unactivated dienophiles like alkynes, due to the entropic advantage of linking the diene and dienophile within the same molecule. rsc.org

Research on 3-substituted-4-pyridazinecarbonitriles, prepared from 3-chloro-4-pyridazinecarbonitrile, shows that these compounds undergo thermally induced intramolecular Diels-Alder reactions. rsc.orgthieme-connect.com When an alkynyl side chain is tethered to the C3 position via an oxygen or nitrogen atom, heating the compound can lead to a [4+2] cycloaddition, followed by the elimination of a stable molecule (like N₂) to afford fused aromatic systems such as benzonitriles. rsc.orgthieme-connect.com The incorporation of a 1,2-phenylene unit into the side chain was found to create a more favorable conformation for the dienophilic part of the molecule, leading to a significant acceleration of the cycloaddition reaction. rsc.org

Table 1: Examples of Intramolecular Cycloaddition in 3-Substituted Pyridazine Derivatives This table presents data based on reactions of pyridazinecarbonitrile analogs, illustrating the potential reactivity of the pyridazine core.

Starting MaterialReaction ConditionsProductYieldReference
3-(4-Pentyn-1-yloxy)-4-pyridazinecarbonitrileThermolysisFused Benzonitrile Derivative56% (of precursor) rsc.orgthieme-connect.com
3-(3-Butyn-1-ylamino)-4-pyridazinecarbonitrileThermolysisFused Benzonitrile Derivative59% (of precursor) thieme-connect.com
3-(2-Ethynylphenoxy)-4-pyridazinecarbonitrileThermolysisXantheno[1,9,8-cde]pyridazine derivative62% thieme-connect.com

These examples underscore the inherent capability of the pyridazine moiety within this compound to act as a diene in cycloaddition reactions, providing a pathway to complex, fused heterocyclic structures.

Catalyst-Mediated Reactions for Functional Group Interconversion

The two primary functional groups of this compound—the chloro group at the C3 position and the phenoxy group at the C4 position—are both amenable to catalyst-mediated transformations. This allows for extensive molecular diversification through functional group interconversion.

The chlorine atom on the pyridazine ring is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds via transition metal-catalyzed cross-coupling reactions. The C–Cl bond alpha to a ring nitrogen, as is the case for the C3 position in pyridazine, is known to be activated toward oxidative addition, a key step in many catalytic cycles. thieme-connect.com Palladium-based catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like an arylboronic acid) to form a C-C bond. Various palladium and nickel catalyst systems have been successfully used for the Suzuki coupling of chloropyridines and other chloro-N-heterocycles. researchgate.netrsc.org Ligands play a crucial role in determining reactivity and selectivity, with specific ligand choices enabling the coupling of even challenging substrates. thieme-connect.com The use of palladium precatalysts can facilitate fast reactions with a broad range of boronic acids. dntb.gov.ua

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.org The development of sophisticated biaryl phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide variety of amines and aryl chlorides under mild conditions. nih.gov Pd-PEPPSI complexes have also shown outstanding reactivity for the amination of 3-chloropyridine. rsc.org This reaction is a standard procedure in industrial settings for synthesizing amine derivatives. uwindsor.ca

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. wikipedia.org It is a highly effective method for synthesizing substituted and conjugated alkynes under mild conditions. scirp.orgorganic-chemistry.org Copper-free versions have also been developed, and various catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, have proven effective for coupling chloro-heteroarenes. preprints.org

Table 2: Representative Catalyst-Mediated Cross-Coupling Reactions for Chloro-Heteroarenes This table provides generalized conditions for reactions applicable to the C3-Cl position of this compound.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseBond FormedReference
Suzuki-MiyauraArylboronic AcidPd(OAc)₂, NiCl₂(dppf)Cs₂CO₃, K₃PO₄Aryl-Aryl (C-C) thieme-connect.comresearchgate.net
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ + Biarylphosphine LigandNaOtBu, K₂CO₃Aryl-Amine (C-N) nih.govnih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ + CuIEt₃N, DiethylamineAryl-Alkyne (C-C) wikipedia.orgscirp.org

The phenoxy group represents another site for potential functionalization, primarily through the cleavage of the C-O ether bond. While less common than C-Cl bond activation, catalytic C-O bond cleavage (hydrogenolysis) is an area of active research, particularly in the context of converting lignin (B12514952) biomass, which is rich in aryl ether linkages, into valuable chemicals. frontiersin.org

Various transition metal catalysts have been shown to facilitate the cleavage of C-O bonds in lignin model compounds like 2,6-dimethoxyphenol (B48157) and benzyl (B1604629) phenyl ether. frontiersin.org For instance, research has demonstrated that a vanadium metal catalyst can efficiently cleave C-O bonds in water without the need for high-pressure hydrogen gas. frontiersin.org Other systems utilize catalysts based on metals like nickel or ruthenium to achieve hydrogenolysis, breaking the ether bond to yield a phenol and an arene. frontiersin.orgamazonaws.com These methods highlight the potential for transforming the 4-phenoxy group of the title compound into a hydroxyl group, which could then undergo further reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-Chloro-4-phenoxypyridazine , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals of This compound , a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the pyridazine (B1198779) ring, it would show correlations between adjacent protons. Similarly, on the phenoxy ring, the ortho, meta, and para protons would show distinct cross-peaks, allowing for the tracing of the spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). Each protonated carbon in both the pyridazine and phenoxy rings would display a correlation peak to its attached proton(s), simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the molecular skeleton. For instance, correlations from the protons on the phenoxy ring to the pyridazine carbon atom bonded to the oxygen would confirm the ether linkage. Similarly, correlations between the pyridazine protons and the carbon atoms within that ring would solidify their assignments.

Advanced Interpretation of Chemical Shifts and Coupling Constants

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The protons on the pyridazine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The protons on the phenoxy group would resonate in the aromatic region (δ 6.8-7.5 ppm). The exact shifts would be influenced by the electron-withdrawing nature of the chloro group and the ether linkage.

¹³C NMR: The carbon atoms of the pyridazine ring would also be significantly deshielded. The carbon atom bearing the chlorine (C-3) would be directly influenced by the halogen's electronegativity. The carbon attached to the phenoxy group (C-4) would also show a characteristic downfield shift.

Coupling Constants (J): The magnitude of the coupling constants between adjacent protons (³JHH) provides valuable structural information. In the phenoxy ring, the ortho, meta, and para couplings would follow predictable patterns (typically Jortho > Jmeta > Jpara). For the pyridazine ring, the coupling constants would be indicative of the specific substitution pattern.

A hypothetical data table for the NMR characterization is presented below, illustrating the type of data that would be obtained from these experiments.

Atom Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations
H-58.2 (d)145.0C-3, C-4, C-6
H-68.8 (d)152.0C-4, C-5
H-2'7.2 (d)118.0C-4, C-4', C-6'
H-3'7.4 (t)130.0C-1', C-5'
H-4'7.1 (t)124.0C-2', C-6'
H-5'7.4 (t)130.0C-1', C-3'
H-6'7.2 (d)118.0C-4, C-2', C-4'
C-3-150.0-
C-4-160.0-
C-1'-155.0-

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in This compound . Key expected absorptions include:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

C=C and C=N stretching vibrations of the pyridazine and benzene (B151609) rings (in the 1400-1600 cm⁻¹ region).

Aryl ether C-O-C stretching, which typically appears as a strong, characteristic band around 1240 cm⁻¹.

The C-Cl stretching vibration, which would be expected in the fingerprint region (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings would be expected to give strong Raman signals. The C-Cl bond should also be Raman active.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=C/C=N Ring Stretch1600-14501600-1550
Aryl Ether C-O-C Stretch~1240Weak
C-Cl Stretch< 800Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For This compound (C₁₀H₇ClN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peak, with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern would likely involve:

Loss of the phenoxy radical (•OC₆H₅) or phenol (B47542) (HOC₆H₅).

Cleavage of the ether bond.

Loss of a chlorine radical (•Cl).

Fragmentation of the pyridazine ring, potentially through the loss of N₂.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of This compound , which includes both the pyridazine and phenoxy rings, acts as a chromophore. The spectrum would be expected to show strong absorptions in the UV region, likely corresponding to π→π* transitions. The position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of This compound could be grown, this technique would provide precise data on:

Bond lengths and bond angles of the entire molecule.

Intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding, which govern the solid-state packing.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a pivotal analytical technique for investigating the photophysical properties of molecules. This method involves exciting a molecule with ultraviolet or visible light, causing it to transition to a higher electronic energy state. The subsequent return to the ground state results in the emission of light, or fluorescence. The characteristics of this emitted light, such as its wavelength and intensity, provide profound insights into the molecule's electronic structure, conformation, and its interactions with the surrounding environment. Key parameters derived from fluorescence spectroscopy include the excitation and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

For the compound This compound , a detailed investigation of its photophysical properties through fluorescence spectroscopy would be essential to understand its potential applications in areas like molecular probes, sensors, or organic light-emitting diodes (OLEDs). However, a comprehensive search of the current scientific literature did not yield specific experimental fluorescence data for this compound.

To illustrate the type of data that would be obtained and its significance, this section will discuss the expected fluorescence properties based on the behavior of structurally related pyridazine derivatives and the fundamental principles of fluorescence.

Detailed Research Findings

While specific research findings for this compound are not available, studies on various pyridazine derivatives demonstrate that their fluorescence properties are highly tunable based on the nature and position of substituents on the pyridazine ring. Current time information in Bangalore, IN.d-nb.info The pyridazine core itself is an electron-deficient system, and its combination with electron-donating or electron-withdrawing groups, as well as aromatic moieties, can lead to a range of photophysical behaviors, including intramolecular charge transfer (ICT) states and thermally activated delayed fluorescence (TADF). d-nb.info

The structure of this compound incorporates:

A pyridazine ring : An electron-deficient diazine heterocycle.

A chloro group : An electron-withdrawing substituent.

A phenoxy group : An electron-donating group.

The interplay between the electron-donating phenoxy group and the electron-withdrawing pyridazine ring and chloro-substituent would likely result in a molecule with charge-transfer characteristics. Upon photoexcitation, an electron could be promoted from a highest occupied molecular orbital (HOMO), likely localized on the electron-rich phenoxy moiety, to a lowest unoccupied molecular orbital (LUMO) centered on the electron-deficient chloropyridazine system. This ICT process is often associated with a large Stokes shift (the difference between the maximum absorption and emission wavelengths) and sensitivity of the emission to solvent polarity (solvatochromism). d-nb.info

Data Tables

The following tables are representative of the data that would be collected in a typical photophysical study of a fluorescent compound. The values are hypothetical and serve as a template for what would be expected from experimental measurements of this compound in various solvents.

Table 1: Hypothetical Photophysical Data for this compound in Different Solvents

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
Toluene35045065360.453.2
Chloroform35546570890.302.8
Acetonitrile36049081000.152.1
Methanol36251088420.081.5

Note: The data in this table is illustrative and not based on experimental results for this compound.

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net A higher quantum yield indicates that fluorescence is a more dominant relaxation pathway. For molecules with ICT character, the quantum yield often decreases in more polar solvents due to the stabilization of the charge-separated excited state, which can enhance non-radiative decay pathways. rsc.org

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. edinst.com It is an intrinsic property of a fluorophore and can be influenced by various quenching processes and environmental factors. nih.govresearchgate.net Like the quantum yield, the lifetime of ICT compounds typically decreases in polar solvents.

Derivatization and Exploration of Structural Diversity

Synthesis of Analogues with Modified Halogenation Patterns

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is a key functional group that can be readily substituted or replaced with other halogens to modulate the electronic and steric properties of the molecule. Standard halogen exchange reactions can be employed to replace the chlorine with bromine or iodine. For instance, treatment of 3-Chloro-4-phenoxypyridazine with sodium bromide or sodium iodide in a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), often in the presence of a catalyst such as copper(I) iodide, can facilitate the synthesis of 3-bromo-4-phenoxypyridazine and 3-iodo-4-phenoxypyridazine, respectively. The efficiency of these reactions is influenced by the relative bond strengths of the carbon-halogen bonds and the nucleophilicity of the halide ions.

Conversely, the synthesis of 3-fluoro-4-phenoxypyridazine can be achieved through nucleophilic aromatic substitution using a fluoride (B91410) source such as potassium fluoride, often in the presence of a phase-transfer catalyst like a crown ether to enhance the reactivity of the fluoride ion. These halogenated analogues serve as important intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions where the reactivity of the carbon-halogen bond is a critical parameter.

Additionally, modifications to the halogenation pattern on the phenoxy ring can be achieved by starting with appropriately substituted phenols in the initial synthesis of the 4-phenoxy ether linkage. For example, using a mono- or di-halogenated phenol (B47542) in the nucleophilic aromatic substitution reaction with 3,4-dichloropyridazine (B174766) would yield analogues with halogen substituents on the phenoxy moiety.

Table 1: Synthesis of 3-Halo-4-phenoxypyridazine Analogues

Starting MaterialReagents and ConditionsProduct
This compoundNaBr, CuI, Acetone, reflux3-Bromo-4-phenoxypyridazine
This compoundNaI, CuI, DMF, reflux3-Iodo-4-phenoxypyridazine
This compoundKF, 18-crown-6, DMSO, heat3-Fluoro-4-phenoxypyridazine
3,4-Dichloropyridazine4-Bromophenol, K2CO3, DMF, heat3-Chloro-4-(4-bromophenoxy)pyridazine

Introduction of Diverse Substituents on the Phenoxy Moiety

The phenoxy group of this compound offers a prime location for the introduction of a wide range of substituents to explore structure-activity relationships. This can be accomplished by employing substituted phenols in the initial ether synthesis or by functionalizing the phenoxy ring of the parent molecule.

A common strategy involves the nucleophilic aromatic substitution of 3,4-dichloropyridazine with a variety of substituted phenols. This approach allows for the incorporation of electron-donating groups (e.g., alkyl, alkoxy), electron-withdrawing groups (e.g., nitro, cyano), and other functionalities (e.g., esters, amides) onto the phenoxy ring. The reaction conditions, typically involving a base such as potassium carbonate in a polar aprotic solvent like DMF, are generally tolerant of a broad range of functional groups.

For instance, the reaction of 3,4-dichloropyridazine with 4-methoxyphenol (B1676288) would yield 3-chloro-4-(4-methoxyphenoxy)pyridazine, while the use of 4-nitrophenol (B140041) would result in 3-chloro-4-(4-nitrophenoxy)pyridazine. The resulting nitro-substituted analogue can be further transformed; for example, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or diazotized to introduce further diversity.

Table 2: Examples of this compound Analogues with Substituted Phenoxy Moieties

Phenol PrecursorResulting Analogue
4-Methylphenol3-Chloro-4-(4-methylphenoxy)pyridazine
4-Methoxyphenol3-Chloro-4-(4-methoxyphenoxy)pyridazine
4-Nitrophenol3-Chloro-4-(4-nitrophenoxy)pyridazine
Methyl 4-hydroxybenzoate3-Chloro-4-(4-(methoxycarbonyl)phenoxy)pyridazine

Preparation of Pyridazine-Fused Ring Systems Containing Phenoxy Elements

The pyridazine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems, leading to novel molecular architectures with potentially unique properties. The synthesis of pyridazino-fused ring systems often involves the annulation of a new ring onto the pyridazine core.

One approach is the synthesis of thieno[3,2-c]pyridazines. This can be envisioned by first introducing a suitable functional group at the 5-position of the pyridazine ring, which can then participate in a ring-closing reaction. For example, a 5-mercapto derivative of this compound could be reacted with an α-haloketone or α-haloester, followed by intramolecular cyclization to form the thiophene (B33073) ring.

Another important class of fused systems is the pyridazino[4,5-d]pyridazines. The synthesis of these structures typically involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). In the context of incorporating a phenoxy element, a precursor bearing a phenoxy-substituted 1,4-dicarbonyl moiety could be cyclized with hydrazine to form the desired fused ring system.

Furthermore, the synthesis of pyridazino[4,5-b]indoles containing a phenoxy substituent can be proposed. This could be achieved by utilizing a phenoxy-substituted indole (B1671886) derivative as a starting material, which is then elaborated to construct the fused pyridazine ring. For instance, a phenoxy-substituted indole-2,3-dione could be reacted with hydrazine to form the pyridazino[4,5-b]indolone core.

Table 3: Proposed Synthetic Routes to Phenoxy-Containing Pyridazine-Fused Ring Systems

Fused Ring SystemProposed Synthetic StrategyKey Precursor
Thieno[3,2-c]pyridazineIntramolecular cyclization5-Mercapto-3-chloro-4-phenoxypyridazine
Pyridazino[4,5-d]pyridazineHydrazine cyclizationPhenoxy-substituted 1,4-dicarbonyl compound
Pyridazino[4,5-b]indoleHydrazine cyclizationPhenoxy-substituted indole-2,3-dione

Combinatorial Chemistry Approaches for Library Generation Based on the this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for drug discovery and materials science. The this compound scaffold is well-suited for combinatorial approaches due to the presence of multiple reactive sites that can be systematically derivatized.

A typical combinatorial strategy would involve a multi-step synthetic sequence where a diverse set of building blocks is introduced at each step. For example, a library of substituted phenols could be reacted with 3,4-dichloropyridazine in a parallel synthesis format to generate a collection of 3-chloro-4-(substituted phenoxy)pyridazines. The chlorine at the 3-position can then be subjected to nucleophilic substitution with a library of amines, thiols, or alcohols to introduce a second point of diversity.

Solid-phase synthesis can also be employed, where the this compound scaffold is attached to a solid support, allowing for the use of excess reagents and simplified purification. For instance, the phenoxy moiety could be linked to the resin, and subsequent reactions at the 3-position of the pyridazine ring could be carried out. After the desired modifications, the final products are cleaved from the resin. These high-throughput methods enable the efficient exploration of the chemical space around the this compound core.

Table 4: Combinatorial Library Generation Strategy

ScaffoldPoint of Diversity 1 (R1)Point of Diversity 2 (R2)Resulting Library
3,4-DichloropyridazineLibrary of substituted phenols (R1-OH)Library of amines (R2-NH2)3-(Amino-R2)-4-(phenoxy-R1)pyridazines
3,4-DichloropyridazineLibrary of substituted phenols (R1-OH)Library of thiols (R2-SH)3-(Thio-R2)-4-(phenoxy-R1)pyridazines

Chiral Resolution and Enantioselective Synthesis of Asymmetric Derivatives

The introduction of chirality into the this compound scaffold can lead to derivatives with stereospecific biological activities. This can be achieved through either the resolution of a racemic mixture or by enantioselective synthesis.

If a derivative of this compound possesses a stereocenter, for example, through the introduction of a chiral substituent, the resulting enantiomers can be separated by chiral chromatography. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation. Alternatively, classical resolution can be performed by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent.

Enantioselective synthesis aims to produce a single enantiomer directly. This can be accomplished by using a chiral starting material or by employing a chiral catalyst or auxiliary in the synthetic route. For instance, a chiral amine could be used in a nucleophilic substitution reaction at the 3-position to introduce a stereocenter. Asymmetric catalysis, such as transition-metal-catalyzed cross-coupling reactions with chiral ligands, can also be a powerful tool for the enantioselective synthesis of derivatives. For example, an asymmetric Suzuki coupling could be used to introduce a chiral substituent at the 3-position. The development of such enantioselective methods is a key area of modern organic synthesis. chim.itacs.org

Table 5: Approaches to Chiral Derivatives of this compound

MethodDescriptionExample Application
Chiral ResolutionSeparation of a racemic mixture of a chiral derivative.Separation of enantiomers of 3-((R/S)-1-phenylethylamino)-4-phenoxypyridazine using chiral HPLC.
Enantioselective SynthesisDirect synthesis of a single enantiomer.Reaction of this compound with a chiral amine in the presence of a chiral catalyst to yield a single enantiomer of the corresponding amino-substituted derivative.

Advanced Academic Applications and Research Directions

Utilization as Chemical Building Blocks in Complex Molecule Synthesis

The molecular architecture of 3-Chloro-4-phenoxypyridazine, featuring a reactive chlorine atom and a stable phenoxy group on a pyridazine (B1198779) core, renders it a valuable synthon for the construction of more complex molecules. The pyridazine ring itself is a key intermediate in the synthesis of various fused heterocyclic systems. acs.org The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for building chemical diversity. ingentaconnect.com

Similarly, polychlorinated pyridazines are known to undergo sequential reactions, such as amination and palladium cross-coupling reactions, to produce libraries of diverse compounds. ingentaconnect.com The electron-deficient nature of the pyridazine ring facilitates these transformations. ingentaconnect.comresearchgate.net While direct examples of this compound in multi-step total synthesis are not extensively documented in prominent literature, its structural motifs are present in more complex biologically active molecules. The strategic placement of the chloro and phenoxy groups provides a scaffold that can be methodically elaborated, making it a compound of interest for medicinal and materials chemistry research.

Exploration in Materials Science for Optoelectronic and Semiconductor Applications

The integration of pyridazine rings into π-conjugated materials is a growing area of research due to the unique electronic properties they impart. rsc.org The pyridazine ring is highly π-deficient, which makes it an excellent electron-withdrawing component in push-pull systems, favoring intramolecular charge transfer (ICT). rsc.org This characteristic is fundamental for the development of materials with tailored optoelectronic properties.

While research specifically detailing this compound in this context is nascent, the broader class of pyridazine-containing organic semiconductors is recognized. liberty.edu The incorporation of nitrogen atoms in the aromatic core, as in pyridazine, can enhance the physical properties of these materials. rsc.org The phenoxy group in this compound can also influence the solid-state packing and photophysical properties of derived materials. researchgate.net

Development of Fluorescent Probes and Imaging Tools

The pyridazine scaffold has been successfully employed in the design of fluorescent probes for various applications. elsevierpure.comnih.gov For instance, pyridazine-carbazole-based molecules have been developed as fluorescent probes for the detection of volatile acids, where the protonation of the pyridazine unit leads to significant changes in absorption and emission spectra due to intramolecular charge transfer. elsevierpure.com

Furthermore, pyridazine-based dyes have been designed and synthesized to detect and image β-amyloid plaques, which are implicated in Alzheimer's disease. nih.govnih.gov These probes exhibit a substantial increase in emission intensity upon binding to amyloid aggregates and possess suitable hydrophobic properties to cross the blood-brain barrier. nih.govnih.gov Although this compound has not been explicitly featured in these studies, its core structure represents a viable platform for the development of new fluorescent probes. The combination of the electron-deficient pyridazine and the electron-rich phenoxy group could be leveraged to create donor-π-acceptor systems with interesting photophysical properties. researchgate.net

Research in Organic Semiconductor Design

Organic semiconductors are foundational to the field of organic electronics, with applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.org The building blocks of these materials are typically π-bonded molecules, and pyridazines fit this description. liberty.eduwikipedia.org The inclusion of pyridine (B92270) and other nitrogen-containing heterocycles in organic semiconductor materials is known to be beneficial for electron transport. acs.orggoogle.com

The π-deficient nature of the pyridazine ring makes it a suitable component for n-type or ambipolar organic semiconductors. rsc.org While the specific semiconductor properties of this compound have not been extensively characterized, related pyridazine structures are being investigated for their potential in electronic applications. liberty.edu The tunability of the pyridazine core through substitution allows for the systematic modification of electronic properties, a key aspect of designing new organic semiconductor materials. rsc.org

Ligand Development for Coordination Chemistry and Catalysis

The pyridazine ring, with its two adjacent nitrogen atoms possessing lone pairs of electrons, can act as an effective and stable complexing agent for transition metal ions. researchgate.netrsc.org This coordinating ability is central to its use in supramolecular chemistry and in the development of catalysts. rsc.orgresearchgate.net Pyridazine-based ligands have been used to create a variety of coordination compounds with diverse structures and properties. researchgate.net

The coordination properties of such ligands can be fine-tuned by altering the substituents on the pyridazine ring. nih.gov Palladium(II) complexes with pyridine-based ligands, for example, have shown efficacy as precatalysts in important cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The basicity and steric profile of the ligand, influenced by its substituents, play a crucial role in the catalytic efficiency. nih.govacs.org While the direct application of this compound as a ligand is not widely reported, its structure suggests it could function as a bidentate or monodentate ligand, with the phenoxy and chloro groups modulating its electronic and steric properties.

Strategic Integration into Scaffolds for Agrochemical Research

One of the most well-documented applications of the 3-phenoxypyridazine (B2931075) scaffold is in the field of agrochemical research, particularly in the development of herbicides. tandfonline.comcambridge.orgnih.gov A number of 3-phenoxypyridazine derivatives have been synthesized and evaluated for their pre-emergence herbicidal activities. tandfonline.comcambridge.org

Research has shown that compounds such as 3-phenoxy-, 3-(2-methylphenoxy)-, and 3-(2-ethylphenoxy)-pyridazine exhibit potent herbicidal effects against common weeds like barnyardgrass and spikerush, while showing good selectivity and causing no harm to rice plants. tandfonline.comtandfonline.com The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenoxy ring are critical for herbicidal activity. nih.gov For instance, an electron-withdrawing group at the para-position of the benzene (B151609) ring has been found to be essential for high herbicidal potency. nih.gov

Recent studies have also explored pyridazine derivatives as inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis, leading to the bleaching of susceptible plants. acs.org For example, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide showed excellent pre- and post-emergence herbicidal activity. acs.org These findings underscore the importance of the phenoxypyridazine scaffold as a promising lead structure for the discovery of new herbicides. mdpi.com

Compound/SubstituentTarget WeedsApplication RateEfficacyCrop Safety
3-phenoxypyridazineBarnyardgrass, SpikerushNot specifiedPowerfulNo injury to rice
3-(2-methylphenoxy)pyridazineBarnyardgrass, SpikerushNot specifiedPowerfulNo injury to rice
3-(2-ethylphenoxy)pyridazineBarnyardgrass, SpikerushNot specifiedPowerfulNo injury to rice
6-chloro-...-3-(3-(trifluoromethyl)phenoxy)pyridazine-...Echinochloa crus-galli, Portulaca oleracea100 µg/mL100% inhibitionNot specified
3-(substituted phenoxy)-...-pyridazine derivativesVarious weeds7.5 g ha⁻¹ExcellentNot specified

Contribution to Fundamental Heterocyclic Chemistry Methodologies

The pyridazine ring is a fundamental heterocyclic system, and the study of its synthesis and reactivity contributes significantly to the broader field of heterocyclic chemistry. acs.org The development of synthetic strategies to access versatile pyridazine derivatives is an active area of research. acs.org For instance, methodologies involving the Diaza-Wittig reaction have been developed for the synthesis of novel fused pyridazines. acs.org

The functionalization of the pyridazine ring is another key aspect of its chemistry. Due to its electron-deficient nature, the pyridazine ring can undergo a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. ingentaconnect.com The study of polychlorinated pyridazines, for example, provides insights into regioselectivity in substitution reactions. ingentaconnect.com While this compound is a specific example, the principles governing its reactivity—such as the activation of the chlorine atom by the ring nitrogens—are applicable to a wide range of heterocyclic compounds. These studies help in expanding the toolbox of synthetic organic chemists for the construction of complex, nitrogen-containing molecules.

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